(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol
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Overview
Description
Glyceollin IV is a member of the glyceollin family, which are prenylated pterocarpans found in soybeans. These compounds are produced in response to stress, such as pathogen attack or injury, and play a crucial role in the plant’s defense mechanism. Glyceollin IV, like its counterparts, exhibits various biological activities, including anti-estrogenic, antifungal, antibacterial, and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceollin IV can be synthesized through the prenylation of glycinol, a precursor derived from the phenylpropanoid pathway. The process involves the action of a prenyltransferase enzyme, which catalyzes the addition of a prenyl group to glycinol. This reaction typically occurs under specific conditions, such as the presence of silver nitrate, which has been shown to be highly effective in eliciting glycinol accumulation in soybean cotyledons .
Industrial Production Methods
Industrial production of glyceollin IV involves the extraction of glycinol from soybean cotyledons, followed by its prenylation to form glyceollin IV. The extraction process usually employs methanol, and the subsequent isolation is conducted using preparative high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Glyceollin IV undergoes various chemical reactions, including:
Oxidation: Glyceollin IV can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in glyceollin IV, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the glyceollin IV molecule, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of glyceollin IV include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of glyceollin IV depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce reduced forms of glyceollin IV .
Scientific Research Applications
Glyceollin IV has a wide range of scientific research applications, including:
Mechanism of Action
Glyceollin IV exerts its effects through various mechanisms, including:
Antiestrogenic Action: Glyceollin IV interacts with estrogen receptors, inhibiting their activity and thereby exerting anti-estrogenic effects.
Antiproliferative Action: Glyceollin IV inhibits the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Antimicrobial Action: Glyceollin IV disrupts the cell membranes of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Glyceollin IV is part of the glyceollin family, which includes glyceollin I, glyceollin II, and glyceollin III. These compounds share similar structures and biological activities but differ in their specific functional groups and positions .
Uniqueness
Glyceollin IV is unique among the glyceollins due to its specific prenyl and methoxy substituents at positions 2 and 3, respectively.
Properties
CAS No. |
69393-94-8 |
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Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-6a,9-diol |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-15-18(10-17(13)24-3)25-11-21(23)16-7-6-14(22)9-19(16)26-20(15)21/h4,6-10,20,22-23H,5,11H2,1-3H3/t20-,21+/m0/s1 |
InChI Key |
WOKIXZBYDPTMJD-LEWJYISDSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1OC)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1OC)OCC3(C2OC4=C3C=CC(=C4)O)O)C |
Origin of Product |
United States |
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